6-(5-Amino-1H-1,2,4-triazol-3-yl)cyclohex-3-en-1-carbonsäure

Übersicht

Beschreibung

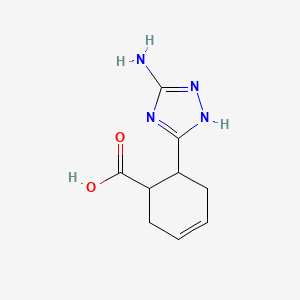

6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C9H12N4O2 and its molecular weight is 208.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biologische Aktivität und Arzneimittelsynthese

Verbindungen mit dem 1,2,4-Triazol-Rest werden umfassend auf ihr Potenzial zur Bildung heteroaromatischer Oligoamide und zur Beeinflussung der Genexpression untersucht. Sie wurden bei der Synthese von Antibiotika und biologisch aktiven Substanzen aufgrund ihrer Fähigkeit zur Interaktion mit biologischen Systemen eingesetzt .

Materialwissenschaft

Die Wasserstoffbrückenbindungen in 1,2,4-Triazol-Derivaten tragen zu hoher Dichte, Unempfindlichkeit und thermischer Stabilität bei. Diese Eigenschaften machen sie für Anwendungen in der Materialwissenschaft geeignet, wo solche Eigenschaften gewünscht sind .

Chemische Synthese

Die Aminoazolcarbonsäuren sind wichtige Zwischenprodukte in der chemischen Synthese. Sie können zur Herstellung einer Vielzahl von Verbindungen verwendet werden, darunter energiereiche Substanzen und komplexe Moleküle mit spezifischen Funktionen .

Wirkmechanismus

Target of Action

The primary target of 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid is lanosterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols in fungi and is a molecular target for clinically used azole-antifungals .

Mode of Action

The compound interacts with its target, lanosterol 14α-demethylase, by binding to it

Biochemical Pathways

The compound affects the sterol biosynthesis pathway by inhibiting the action of lanosterol 14α-demethylase . This inhibition can disrupt the production of essential sterols, leading to downstream effects on the growth and viability of fungi.

Result of Action

The molecular and cellular effects of 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid’s action are likely related to its inhibition of lanosterol 14α-demethylase . By inhibiting this enzyme, the compound could disrupt sterol biosynthesis, potentially leading to detrimental effects on fungal cell membranes and growth.

Biochemische Analyse

Biochemical Properties

The 1,2,4-triazole family, to which 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid belongs, operates as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors

Cellular Effects

Compounds in the 1,2,4-triazole family have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .

Molecular Mechanism

1,2,4-triazoles are known to exert their effects through hydrogen-bonding and dipole interactions with biological receptors .

Metabolic Pathways

1,2,4-triazoles are known to be involved in various biochemical reactions .

Biologische Aktivität

The compound 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid is a member of the 1,2,4-triazole family, which has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.

- Molecular Formula : C₉H₁₂N₄O₂

- Molecular Weight : 208.22 g/mol

- CAS Number : 1250099-01-4

The primary target of this compound is lanosterol 14α-demethylase (CYP51) , an enzyme critical in sterol biosynthesis. The interaction with CYP51 leads to the inhibition of this enzyme, which is pivotal in the production of ergosterol in fungi and cholesterol in humans. This inhibition disrupts cellular membrane integrity and function, making it a potential antifungal agent.

Biological Activity Overview

Research indicates that compounds within the 1,2,4-triazole family exhibit a range of biological activities:

- Antifungal : Inhibition of ergosterol synthesis makes this compound effective against various fungal pathogens.

- Antiviral : Some derivatives have shown potential in inhibiting viral replication.

- Antibacterial : Certain triazole derivatives demonstrate antibacterial properties against gram-positive and gram-negative bacteria.

- Anticancer : Preliminary studies suggest that this compound may exhibit anticancer activity through apoptosis induction in cancer cells .

Antifungal Activity

A study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The results indicated that compounds structurally similar to 6-(5-amino-1H-1,2,4-triazol-3-yl)cyclohex-3-ene-1-carboxylic acid showed significant inhibition of fungal growth at low concentrations, highlighting its potential as a therapeutic agent against fungal infections .

Anticancer Properties

In another investigation, researchers synthesized several derivatives and tested their cytotoxic effects on human cancer cell lines. The findings demonstrated that specific modifications to the triazole ring enhanced anticancer activity, suggesting that this compound could be optimized for greater efficacy in cancer therapy .

Biochemical Pathways

The compound's action can be summarized as follows:

- Inhibition of CYP51 : Leads to disrupted sterol biosynthesis.

- Alteration of Membrane Integrity : Affects cell viability in fungi and potentially cancer cells.

- Induction of Apoptosis : Observed in various cancer cell lines during treatment with triazole derivatives.

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

6-(3-amino-1H-1,2,4-triazol-5-yl)cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h1-2,5-6H,3-4H2,(H,14,15)(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUGEHQZWWVAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C2=NC(=NN2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.